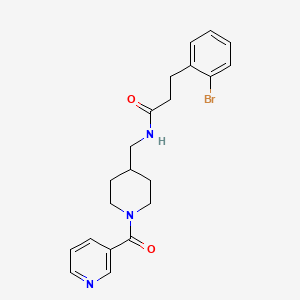

3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide

Description

3-(2-Bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide is a propanamide derivative featuring a 2-bromophenyl group and a nicotinoylpiperidinylmethyl moiety.

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN3O2/c22-19-6-2-1-4-17(19)7-8-20(26)24-14-16-9-12-25(13-10-16)21(27)18-5-3-11-23-15-18/h1-6,11,15-16H,7-10,12-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITLBPUMTCMCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide typically involves multiple steps:

Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group. This reaction is usually catalyzed by aluminum chloride (AlCl3) in an anhydrous environment.

Nicotinoylpiperidine Synthesis: Separately, nicotinic acid is converted to nicotinoyl chloride using thionyl chloride (SOCl2). This intermediate then reacts with piperidine to form 1-nicotinoylpiperidine.

Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the nicotinoylpiperidine under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalyst Optimization: Employing more efficient catalysts or catalytic systems to enhance reaction rates and selectivity.

Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced at different functional groups, such as the amide or the aromatic ring.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

Oxidation: Oxidized derivatives of the aromatic ring or the amide group.

Reduction: Reduced forms of the amide or aromatic ring.

Hydrolysis: Nicotinoylpiperidine and 2-bromophenylpropanoic acid.

Scientific Research Applications

3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Key Observations :

- Biological Targets: Nicotinoylpiperidine may target CNS receptors, contrasting with thiazole/oxadiazole derivatives ( ) linked to antimicrobial activity or acetylcholinesterase inhibitors ( ).

Physical and Chemical Properties

- Melting Points : Analogs with aromatic substituents (e.g., , 7c–7f) exhibit higher melting points (134–178°C) due to π-π stacking, suggesting the target compound may similarly display elevated thermal stability.

- Spectral Data : While NMR data for the target compound are unavailable, bromophenyl carbons in show characteristic chemical shifts at 119–124 ppm (¹³C), which may align with its structure.

Biological Activity

3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a 2-bromophenyl moiety linked to a nicotinoylpiperidine through a propanamide chain. Its chemical structure can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 335.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to act as a dual inhibitor, affecting multiple signaling pathways:

- Kinase Inhibition : It targets kinases involved in cell proliferation and survival, particularly in cancer cells.

- Receptor Modulation : The nicotinoylpiperidine component may interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially providing analgesic effects.

Pharmacokinetics

Studies indicate that the compound exhibits favorable pharmacokinetic properties, including:

- Absorption : Good oral bioavailability.

- Distribution : Effective penetration into tissues, which is crucial for its therapeutic efficacy.

- Metabolism : Primarily metabolized in the liver with potential for both phase I and phase II metabolic pathways.

- Excretion : Primarily excreted via urine.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study showed that the compound inhibited the growth of BCR-ABL/c-KIT driven chronic myeloid leukemia (CML) cells, suggesting its potential utility in treating hematological malignancies.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K562 (CML) | 0.5 | |

| HCT116 (Colon Cancer) | 1.2 | |

| MCF7 (Breast Cancer) | 0.8 |

Analgesic Activity

Additionally, the compound has been evaluated for its analgesic properties. In animal models, it demonstrated dose-dependent pain relief comparable to established analgesics like morphine but with a different mechanism of action that does not involve opioid pathways.

Case Studies and Research Findings

-

Antinociceptive Study :

- A study assessed the antinociceptive effects using models of thermal and chemical nociception. The results indicated that the compound provided significant pain relief without the side effects commonly associated with opioids.

- Findings : The analgesic effect was not reversed by naloxone, indicating a non-opioid mechanism.

-

In Vivo Efficacy :

- In vivo studies on mice showed that administration of the compound led to reduced tumor size in xenograft models of CML.

- Mechanism Investigated : The study suggested that the compound induces apoptosis in cancer cells through activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.